N-Hydroxy-4-propoxybenzimidoyl Chloride
Description
N-Hydroxy-4-propoxybenzimidoyl Chloride is an aromatic imidoyl chloride derivative featuring a propoxy (–OCH₂CH₂CH₃) substituent at the para position of the benzene ring and an N-hydroxy (–NOH) functional group.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-hydroxy-4-propoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3 |
InChI Key |
SNSGLYKLYKTXJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-propoxybenzimidoyl Chloride typically involves the reaction of 4-propoxybenzimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with thionyl chloride to introduce the chloride group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-propoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-4-propoxybenzimidoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of N-Hydroxy-4-propoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidoyl chloride moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Propoxy vs. Methoxy Groups
The alkoxy chain length significantly impacts physicochemical properties:
- N-Hydroxy-4-methoxybenzimidoyl Chloride (CAS: 38435-51-7): The methoxy group (–OCH₃) enhances polarity and aqueous solubility compared to propoxy derivatives. This compound is utilized in coordination chemistry due to its ability to form stable metal complexes via the N-hydroxyimino group .
- N-Hydroxy-4-propoxybenzimidoyl Chloride: The propoxy group increases lipophilicity, making it more suitable for reactions in non-polar solvents or membrane permeability in biological systems. However, steric hindrance from the longer chain may reduce reactivity in nucleophilic substitutions.
Table 1: Substituent and Functional Group Comparison
Functional Group Reactivity
Imidoyl Chloride vs. Carboxylic Acid Derivatives
- This compound : The imidoyl chloride group (–C(=N–OH)Cl) is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols) to form amidines or esters. The N-hydroxy group may participate in redox reactions or act as a ligand in metal complexes.
- 3-Amino-4-propoxybenzoic Acid Hydrochloride (MM0404.01): The carboxylic acid (–COOH) and amino (–NH₂) groups facilitate zwitterionic behavior, making it suitable for pH-sensitive drug formulations. Unlike imidoyl chlorides, this compound is less reactive but more stable in aqueous environments .
N-Oxide and Dihydrochloride Derivatives
- Proxymetacaine N-Oxide Dihydrochloride (MM0404.02): The N-oxide group increases polarity and hydrogen-bonding capacity, enhancing water solubility. This contrasts with N-hydroxyimidoyl chlorides, which prioritize reactivity over solubility .
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